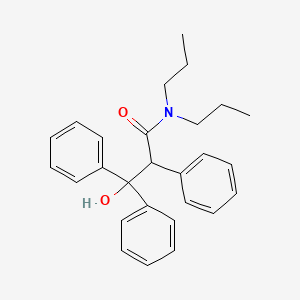
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is an organic compound with the molecular formula C27H31NO2. It is characterized by the presence of three phenyl groups, a hydroxyl group, and a dipropylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of a suitable amine with a propanoic acid derivative.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the propanamide intermediate in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, osmium tetroxide for hydroxylation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,3,3-triphenylpropanamide: Lacks the dipropylamino group, which may affect its biological activity and chemical reactivity.
2,3,3-triphenyl-N,N-dipropylpropanamide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is unique due to the presence of both the hydroxyl and dipropylamino groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6954-21-8 |
|---|---|
Molecular Formula |
C27H31NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C27H31NO2/c1-3-20-28(21-4-2)26(29)25(22-14-8-5-9-15-22)27(30,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,30H,3-4,20-21H2,1-2H3 |
InChI Key |
NNUJINLVFDXQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




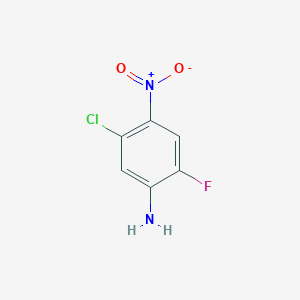
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
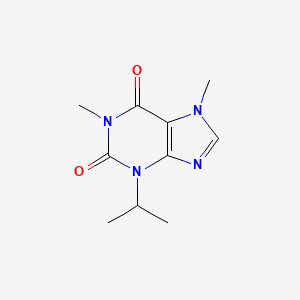
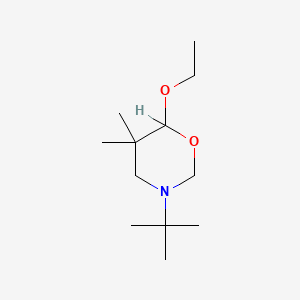
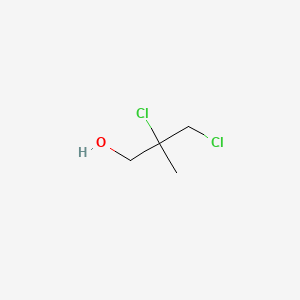
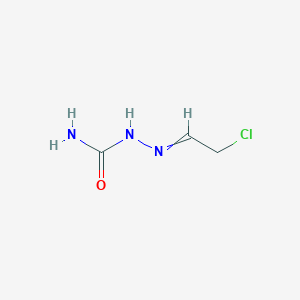
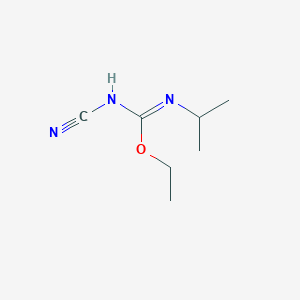
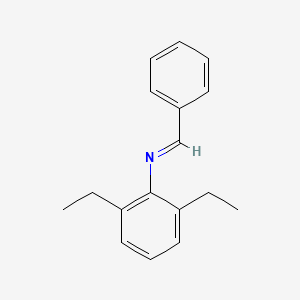
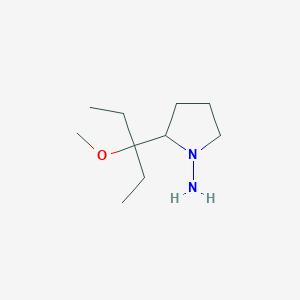
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)


